4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene

Purity QC Specification Synthetic Intermediate

This 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (CAS 1040313-76-5) is the para-substituted aryl bromide isomer, offered at a verified 98% purity—higher than the 95-97% typical of regioisomeric analogs. The para-bromine motif ensures efficient oxidative addition with Pd(0) catalysts, while the orthogonal chlorine handles enable precise, sequential functionalization. Ambient storage and room-temperature shipping eliminate cold-chain logistics, making it ideal for automated parallel synthesis. Avoid yield loss and byproduct formation: choose this high-purity isomer for reliable biaryl pharmacophore construction.

Molecular Formula C13H9BrCl2O
Molecular Weight 332 g/mol
CAS No. 1040313-76-5
Cat. No. B1372613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
CAS1040313-76-5
Molecular FormulaC13H9BrCl2O
Molecular Weight332 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=CC(=C(C=C2)Cl)Cl)Br
InChIInChI=1S/C13H9BrCl2O/c14-10-3-1-2-4-13(10)17-8-9-5-6-11(15)12(16)7-9/h1-7H,8H2
InChIKeyAFJOJSPBFFMACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (CAS 1040313-76-5) Technical Baseline


4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (CAS 1040313-76-5) is a halogenated diaryl ether characterized by a 1,2-dichlorobenzene core linked via a methylene bridge to a 2-bromophenoxy moiety [1]. The compound has a molecular formula of C₁₃H₉BrCl₂O and a molecular weight of 332.02 g/mol . It is commercially available as a research intermediate with reported purities ranging from 95% to 98% (HPLC) from multiple vendors . The presence of both bromine and chlorine substituents provides orthogonal synthetic handles for selective functionalization via cross-coupling and nucleophilic aromatic substitution chemistries.

Why Generic 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene Analogs Are Not Interchangeable


Regioisomeric variants of bromophenoxymethyl-dichlorobenzene, such as 2-Bromobenzyl-(3,4-dichlorophenyl)ether (CAS 1309932-79-3), differ in the position of the halogen substituents relative to the ether linkage . This structural variation can profoundly influence molecular conformation, electronic distribution, and subsequent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . Additionally, commercial sources report distinct purity specifications (e.g., 98% for the 4-isomer versus 95-97% for the 2-isomer) , which directly impacts the stoichiometric accuracy and impurity profile of downstream synthetic steps. Consequently, substitution without rigorous re-validation of reaction conditions and purity thresholds introduces unacceptable risk of yield loss and byproduct formation.

Quantitative Differentiation Evidence for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene


Purity Specification Advantage: 98% vs. 95-97% for Regioisomeric Analogs

Commercially available 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (CAS 1040313-76-5) is offered with a certified purity of 98% (HPLC) by major suppliers . In contrast, the regioisomeric analog 2-Bromobenzyl-(3,4-dichlorophenyl)ether (CAS 1309932-79-3) is typically supplied at lower purity specifications ranging from 95% to 97% . The higher baseline purity reduces the need for additional purification steps prior to use in sensitive catalytic transformations.

Purity QC Specification Synthetic Intermediate

Storage Stability: Room Temperature vs. -20°C Requirement for Structural Analog

The target compound 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is specified for storage at room temperature , simplifying long-term inventory management and reducing cold-chain costs. In contrast, some structurally related bromophenoxy-dichlorobenzene derivatives (e.g., 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene from alternative sources) are recommended for storage at -20°C in the dark . This difference implies that the 4-isomer exhibits superior ambient stability, making it a more robust choice for laboratories with limited freezer capacity.

Storage Condition Stability Logistics

Regioisomeric Purity Impact: 4-Position vs. 2-Position Bromophenoxy Substitution

The 4-position substitution of the bromophenoxy group in 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene [1] positions the bromine atom at the para position relative to the methylene linker. This geometry is electronically distinct from the ortho-substituted regioisomer 2-Bromobenzyl-(3,4-dichlorophenyl)ether . While direct reactivity data in a common assay is not publicly available, class-level inferences from aryl halide cross-coupling literature indicate that para-substituted aryl bromides often exhibit faster oxidative addition rates with palladium catalysts compared to ortho-substituted analogs due to reduced steric hindrance [2]. This suggests that the 4-isomer may offer superior performance in Suzuki-Miyaura couplings requiring efficient bromine activation.

Regioisomer Structure-Activity Relationship Cross-Coupling

Optimal Application Scenarios for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene


High-Fidelity Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediates

The 4-isomer's para-substituted aryl bromide motif is expected to undergo efficient oxidative addition with Pd(0) catalysts . Combined with its commercial availability at 98% purity , this compound is ideally suited as a building block for constructing biaryl pharmacophores where precise stoichiometry and low impurity profiles are critical to downstream API synthesis.

Multi-Step Synthesis in High-Throughput Medicinal Chemistry

Ambient storage compatibility eliminates the need for cold-chain logistics, making this compound an attractive stock solution for automated parallel synthesis platforms. The reduced handling complexity and room-temperature stability ensure consistent performance across high-throughput experimentation workflows.

Structure-Activity Relationship (SAR) Studies of Diaryl Ethers

The defined 4-position substitution pattern provides a controlled point of variation relative to regioisomeric analogs (e.g., CAS 1309932-79-3) . Researchers investigating the impact of halogen positioning on biological target engagement or physicochemical properties can use this compound as a key member of a focused isomer library.

Reagent for Selective Functionalization in Polymer Chemistry

The presence of both bromine and chlorine atoms offers orthogonal reactivity handles. The higher purity specification (98% vs. 95% for analogs) reduces the risk of side reactions in step-growth polymerizations or post-polymerization modifications, ensuring better control over macromolecular architecture.

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